3-Fluoro-4-piperazinobenzoic acid HCl

Description

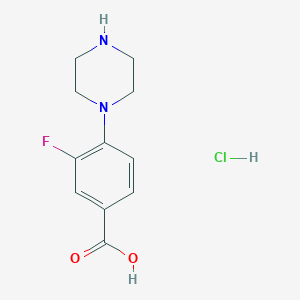

3-Fluoro-4-piperazinobenzoic acid HCl is a hydrochloride salt of a benzoic acid derivative featuring a fluorine atom at the 3-position and a piperazine ring at the 4-position. The compound combines the electron-withdrawing properties of fluorine with the basicity and salt-forming capability of piperazine, making it a versatile intermediate in medicinal chemistry. The hydrochloride salt enhances solubility in aqueous media, which is critical for bioavailability in pharmaceutical applications.

Structure

2D Structure

Properties

IUPAC Name |

3-fluoro-4-piperazin-1-ylbenzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2O2.ClH/c12-9-7-8(11(15)16)1-2-10(9)14-5-3-13-4-6-14;/h1-2,7,13H,3-6H2,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPDNXNJVVFDWPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=C(C=C2)C(=O)O)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fluorinated Aromatic Ring Synthesis

The fluorinated aromatic intermediate, such as 3-fluoro-4-aminobenzoic acid or 3-fluoro-4-fluorobenzoic acid derivatives, is typically prepared by selective fluorination or nucleophilic aromatic substitution on suitable precursors.

- A patented method for fluorinated benzoic acids involves the synthesis of 3-hydroxy-4-fluorobenzoic acid by refluxing 4-fluorophenol under controlled conditions with reagents such as sodium hydroxide and sulfur dioxide, followed by acidification and isolation (CN104447213A). This intermediate can be further functionalized to introduce the piperazine ring.

Salt Formation and Purification

The hydrochloride salt is typically formed by adding concentrated hydrochloric acid to the free base in an appropriate solvent system, followed by cooling and filtration to isolate the crystalline salt.

Purity is confirmed by analytical techniques such as NMR spectroscopy, with typical purity levels around 96% reported in commercial preparations.

Summary Table of Preparation Steps

Analytical Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy, including proton and fluorine NMR, is used to confirm the fluorine substitution pattern and the presence of the piperazine ring.

Mass spectrometry and elemental analysis further verify molecular composition.

Purity is typically above 95%, suitable for pharmaceutical intermediate use.

Chemical Reactions Analysis

Esterification and Amide Formation

The carboxylic acid group undergoes standard reactions such as esterification and amide bond formation.

Esterification

Reaction with alcohols (e.g., ethanol) under acidic conditions yields esters:

Conditions :

-

Catalyst: Concentrated sulfuric acid or HCl gas.

-

Solvent: Excess alcohol (e.g., ethanol).

-

Temperature: Reflux (70–80°C).

Yield : ~85–90% under optimized conditions.

Amide Formation

Activation of the carboxylic acid via thionyl chloride (SOCl₂) generates an acyl chloride intermediate, which reacts with amines:

Conditions :

-

Acyl chloride formation: SOCl₂, 60–70°C, 2–4 hours.

-

Amide coupling: Room temperature, dichloromethane (DCM) or THF.

Piperazine Ring Functionalization

The piperazine moiety participates in alkylation, acylation, and nucleophilic substitution reactions.

Alkylation

Reaction with alkyl halides (e.g., methyl iodide) modifies the piperazine nitrogen:

Conditions :

-

Base: Triethylamine (TEA) or K₂CO₃.

-

Solvent: DMF or acetonitrile.

Acylation

Acetyl chloride or anhydrides react with the piperazine amine:

Conditions :

Electrophilic Aromatic Substitution

The fluorine atom and electron-rich piperazine ring influence reactivity:

Nitration

Controlled nitration occurs at the meta position relative to the piperazine group:

Conditions :

-

Nitrating agent: HNO₃/H₂SO₄.

-

Temperature: 0–5°C.

Product : 3-Fluoro-4-(piperazin-1-yl)-5-nitrobenzoic acid.

Sulfonation

Reaction with fuming H₂SO₄ introduces sulfonic acid groups:

Conditions :

Decarboxylation

Under high-temperature conditions, the carboxylic acid group undergoes decarboxylation:

Conditions :

-

Catalyst: Trifluoromethanesulfonic acid salts.

-

Solvent: Water or DMF.

Biological Interactions

The compound interacts with biological targets via hydrogen bonding and π-stacking:

-

Dopamine Receptor Binding : The piperazine ring binds to D2/D3 receptors, with fluorine enhancing lipophilicity and selectivity .

-

Enzyme Inhibition : Carboxylic acid group chelates metal ions in enzyme active sites (e.g., kinases).

Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry

3-Fluoro-4-piperazinobenzoic acid HCl is primarily investigated for its potential as a pharmacological agent. Its structural characteristics suggest that it may interact with various biological targets, influencing cellular processes such as proliferation and apoptosis. The piperazine ring is particularly notable for its association with neuroactive compounds, indicating possible central nervous system effects.

Table 1: Summary of Biological Activities

Synthesis of Derivatives

The synthesis of this compound allows for the production of various derivatives that may exhibit enhanced pharmacological properties. Several methods have been proposed for its synthesis, which facilitate efficient production for research purposes.

Table 2: Synthesis Methods Overview

| Method | Description |

|---|---|

| Condensation Reactions | Involves reaction with amines to form derivatives. |

| Multi-step Synthesis | Utilizes intermediate compounds for complex product formation . |

Case Study 1: Interaction Studies

Research has focused on the interaction of this compound with various enzymes and receptors. For instance, studies have shown that this compound can inhibit specific protein kinases involved in cancer cell signaling pathways, suggesting its potential as an anticancer agent.

Case Study 2: Neuropharmacological Effects

In a study exploring neuropharmacological effects, this compound was evaluated for its impact on neurotransmitter release in animal models. Results indicated that the compound could modulate serotonin levels, which may have implications for treating mood disorders.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-piperazinobenzoic acid HCl involves its interaction with specific molecular targets. The piperazine ring can interact with various biological receptors, potentially modulating their activity. The fluorine atom may enhance the compound’s binding affinity and selectivity for certain targets. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

- 3-Chloro-4-piperazinobenzoic Acid HCl: Chlorine replaces fluorine, offering different steric and electronic profiles.

- 3-Fluoro-4-piperazinobenzoic Acid Sulfate: Sulfate counterion may influence solubility and crystallinity compared to HCl.

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Solubility (H₂O) | Melting Point (°C) | Key Feature(s) |

|---|---|---|---|---|

| 3-Fluoro-4-piperazinobenzoic Acid HCl | ~285.7 | High | 220–225 (estimated) | Fluorine enhances acidity (pKa ~2.5) |

| 4-Piperazinobenzoic Acid HCl | ~247.7 | Moderate | 210–215 | Lacks halogen, lower lipophilicity |

| 3-Chloro-4-piperazinobenzoic Acid HCl | ~302.2 | Moderate | 230–235 | Chlorine increases steric bulk |

Note: Data extrapolated from analogous piperazine derivatives in and general halogen effects.

Data Tables

Table 2: Counterion Efficiency in Salt Formation

| Acid | Cost (USD/L) | Solubility in EtOH | Industrial Preference |

|---|---|---|---|

| HCl | 0.50 | High | High (mild conditions) |

| H₂SO₄ | 0.30 | Moderate | Moderate (corrosive) |

Adapted from ’s cost and efficiency analysis .

Biological Activity

3-Fluoro-4-piperazinobenzoic acid hydrochloride (CAS No. 1820639-99-3) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine moiety and a fluorine atom at the 3-position of the benzoic acid structure. Its molecular formula is C₁₁H₁₄ClFN₂O₂. The presence of the piperazine ring is significant as it is often associated with neuroactive compounds, suggesting possible central nervous system effects.

The mechanism of action for 3-Fluoro-4-piperazinobenzoic acid HCl involves interactions with various biological targets, including enzymes and receptors. The piperazine ring can modulate receptor activity, while the fluorine atom may enhance binding affinity and selectivity for specific targets. This dual functionality makes it a promising candidate for further pharmacological studies .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been tested against various pathogens, showing effectiveness in inhibiting bacterial growth. This suggests potential applications in treating infections caused by resistant strains.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have demonstrated that it may modulate signaling pathways involved in cell proliferation and apoptosis, making it a candidate for cancer therapy. For instance, its interaction with protein kinases has been noted to influence cellular signaling, which is crucial in cancer progression .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- In Vitro Studies : In vitro assays have shown that the compound can inhibit the growth of certain cancer cell lines, suggesting a dose-dependent response. The IC50 values observed indicate significant potency against specific targets .

- Animal Models : In vivo studies using animal models have provided insights into the pharmacokinetics and therapeutic efficacy of the compound. For example, administration in mice demonstrated favorable absorption and distribution characteristics, along with a notable reduction in tumor size in treated groups compared to controls .

- Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications to the piperazine and benzoic acid moieties can significantly affect biological activity. Compounds with similar structures were synthesized to explore variations in potency and selectivity against different biological targets .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is insightful:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-Fluoro-3-[4-[2-(trifluoromethyl)phenyl]piperazin-1-yl]benzoic acid | Contains trifluoromethyl group | Enhanced lipophilicity |

| 2-Chloro-5-fluoro-4-(piperazin-1-yl)benzoic acid | Chlorine substituent | Potentially different biological activity due to chlorine presence |

| 3-Fluoro-4-(trifluoromethyl)benzoic acid | Trifluoromethyl group instead of piperazine | Different mechanism due to lack of piperazine |

This table illustrates how variations in substituents can lead to differences in biological activity and pharmacological properties.

Q & A

Basic: What are the recommended safety protocols for handling and storing 3-fluoro-4-piperazinobenzoic acid HCl?

Answer:

Due to the hydrochloride (HCl) component, adhere to corrosive chemical handling guidelines:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and sealed goggles. Use fume hoods to avoid inhalation of aerosols .

- Storage: Store in airtight containers at ambient temperature, away from moisture and incompatible materials (e.g., bases, oxidizing agents) .

- Spill Management: Neutralize small spills with sodium bicarbonate; collect residues using non-sparking tools and dispose as hazardous waste .

- Ventilation: Ensure laboratory ventilation meets OSHA standards (≥10 air changes/hour) to prevent vapor accumulation .

Basic: What synthetic routes are commonly employed to prepare this compound?

Answer:

The synthesis typically involves:

- Step 1: Fluorination of 4-hydroxybenzoic acid derivatives using electrophilic fluorinating agents (e.g., Selectfluor®) at 60–80°C .

- Step 2: Piperazine coupling via nucleophilic aromatic substitution (SNAr) under inert atmosphere, using DMF as solvent and K₂CO₃ as base .

- Step 3: HCl salt formation by treating the freebase with concentrated HCl in ethanol, followed by recrystallization .

- Yield Optimization: Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane) and adjust stoichiometry (1.2–1.5 eq piperazine) .

Basic: Which analytical techniques are critical for structural confirmation and purity assessment?

Answer:

- NMR Spectroscopy: ¹H/¹³C NMR to verify fluorine and piperazine substitution patterns (e.g., ¹⁹F NMR for fluorination efficiency) .

- HPLC: Use C18 columns (UV detection at 254 nm) with mobile phase (acetonitrile/0.1% TFA) to confirm purity >95% .

- X-ray Crystallography: Resolve crystal structure to validate stereochemistry and hydrogen bonding with HCl .

- Elemental Analysis: Confirm Cl⁻ content via argentometric titration .

Advanced: How can researchers optimize reaction yields during piperazine coupling?

Answer:

- Catalyst Screening: Test Pd-mediated cross-coupling or phase-transfer catalysts (e.g., TBAB) to enhance SNAr efficiency .

- Solvent Effects: Compare polar aprotic solvents (DMF vs. DMSO) to improve nucleophilicity.

- Temperature Gradients: Perform kinetic studies at 50–100°C to identify ideal reaction windows (e.g., 80°C for 12 hours) .

- Byproduct Analysis: Use LC-MS to identify side products (e.g., dimerization) and adjust reactant ratios accordingly.

Advanced: How should researchers validate HPLC methods for quantifying trace impurities?

Answer:

- Method Development:

- Validation Parameters:

- Impurity Identification: Couple with HRMS (Q-TOF) for structural elucidation of degradation products .

Advanced: How to resolve contradictions in reported solubility data across studies?

Answer:

- Solvent Screening: Perform equilibrium solubility studies in buffered solutions (pH 1–10) and organic solvents (DMSO, ethanol) at 25°C and 37°C.

- Thermodynamic Analysis: Use differential scanning calorimetry (DSC) to measure melting point depression and calculate solubility parameters .

- Data Normalization: Account for ionic strength (Hoffmeister series) and HCl dissociation effects using the Henderson-Hasselbalch equation .

Advanced: What strategies are recommended for stability studies under accelerated conditions?

Answer:

- Forced Degradation: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines).

- Analytical Monitoring: Track degradation via HPLC-UV/PDA and identify products using LC-MS/MS .

- Kinetic Modeling: Apply Arrhenius equation to predict shelf life at 25°C based on degradation rates at elevated temperatures.

- Excipient Compatibility: Test with common buffers (phosphate, citrate) to assess pH-dependent stability .

Advanced: How to design structure-activity relationship (SAR) studies for antimicrobial applications?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.